molecular formula C25H18N4O4S B2797205 N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide CAS No. 1112025-93-0

N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide

カタログ番号 B2797205
CAS番号: 1112025-93-0
分子量: 470.5
InChIキー: XDOCBKLVXSSEEB-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, also known as AQ-RA 741, is a novel compound that has gained attention in the scientific community due to its potential as a therapeutic agent.

科学的研究の応用

Modulation of Histone Acetylation

The compound CI-994, a derivative in the same class as N-[4-(acetylamino)phenyl]-4-(3-oxo-4-propyl-3,4-dihydroquinoxalin-2-yl)benzamide, has been shown to modulate histone acetylation, indicating its role as a histone deacetylase (HDAC) inhibitor. This activity suggests potential applications in cancer therapy, where modulation of histone acetylation can influence gene expression and tumor progression. CI-994 induces hyperacetylation of histone H3 in colon carcinoma cells, pointing towards its antitumor cytostatic properties currently under clinical trial (Kraker et al., 2003).

Synthesis and Anti-Inflammatory Activity

Research into related compounds includes the synthesis of indolyl azetidinones, showcasing the chemical versatility of benzamide derivatives. These compounds have been evaluated for their anti-inflammatory activity, highlighting their potential as non-steroidal anti-inflammatory drugs (NSAIDs). Such research underscores the broad applicability of these compounds in developing new therapeutic agents with anti-inflammatory properties (Kalsi et al., 1990).

Discovery as Orally Active Histone Deacetylase Inhibitor

N-(2-aminophenyl)-4-[(4-pyridin-3-ylpyrimidin-2-ylamino)methyl]benzamide (MGCD0103) is another molecule related to the compound , demonstrating the role of benzamide derivatives in the discovery of new histone deacetylase (HDAC) inhibitors. MGCD0103 is an orally bioavailable compound with significant antitumor activity, highlighting the therapeutic potential of such compounds in cancer treatment. This research emphasizes the importance of benzamide derivatives in the development of new drugs targeting epigenetic modulators (Zhou et al., 2008).

Anticancer Evaluation of Benzamide Derivatives

The design, synthesis, and evaluation of N-(4-{5-[4-(5-methyl-1,3,4-oxadiazol-2-yl)phenyl]-4-(2,3,4-trimethoxyphenyl)-1,3-thiazol-2-yl}phenyl)benzamides for their anticancer activity further elucidate the role of such compounds in medicinal chemistry. These derivatives have shown promising anticancer activity against various cancer cell lines, providing a foundation for future drug development based on benzamide scaffolding (Ravinaik et al., 2021).

特性

IUPAC Name

7-benzyl-6-[(3-phenyl-1,2,4-oxadiazol-5-yl)methylsulfanyl]-[1,3]dioxolo[4,5-g]quinazolin-8-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H18N4O4S/c30-24-18-11-20-21(32-15-31-20)12-19(18)26-25(29(24)13-16-7-3-1-4-8-16)34-14-22-27-23(28-33-22)17-9-5-2-6-10-17/h1-12H,13-15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XDOCBKLVXSSEEB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1OC2=C(O1)C=C3C(=C2)C(=O)N(C(=N3)SCC4=NC(=NO4)C5=CC=CC=C5)CC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H18N4O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

470.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

7-benzyl-6-{[(3-phenyl-1,2,4-oxadiazol-5-yl)methyl]sulfanyl}-2H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-8-one

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。